molecular formula C13H21N5O4 B2906487 7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione CAS No. 672338-70-4

7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione

Cat. No.: B2906487
CAS No.: 672338-70-4
M. Wt: 311.342
InChI Key: QNNLRNLFVQRWSH-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes ethoxyethyl and methoxyethylamino groups attached to a purine core. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-ethoxyethyl bromide and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is critical to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or methoxyethyl groups, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the ethoxyethyl or methoxyethyl positions.

Scientific Research Applications

7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to nucleic acids, interfering with DNA or RNA synthesis, or interact with proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione: Unique due to its specific ethoxyethyl and methoxyethylamino groups.

    Bis(2-ethoxyethyl) methylphosphonate: Similar in having ethoxyethyl groups but differs in its phosphonate structure.

    2-Methoxyethyl chloride: Shares the methoxyethyl group but lacks the purine core.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and purine core, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-4-22-8-6-18-9-10(15-12(18)14-5-7-21-3)17(2)13(20)16-11(9)19/h4-8H2,1-3H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNLRNLFVQRWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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